molecular formula C18H18N4O2S B2972059 N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 905499-24-3

N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2972059
CAS No.: 905499-24-3
M. Wt: 354.43
InChI Key: KLGQOPRPSHFRJY-UHFFFAOYSA-N
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Description

The compound N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core linked via a sulfanyl group to an acetamide moiety. The acetamide nitrogen is substituted with a 4-(propan-2-yl)phenyl group, while the oxadiazole ring is functionalized with a pyridin-4-yl substituent. This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as observed in related analogs . The oxadiazole and pyridine rings contribute to aromatic stacking and hydrogen bonding, which are critical for target binding .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12(2)13-3-5-15(6-4-13)20-16(23)11-25-18-22-21-17(24-18)14-7-9-19-10-8-14/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQOPRPSHFRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the pyridin-4-yl group: This step often involves nucleophilic substitution reactions.

    Formation of the acetamide linkage: This can be done through amidation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring substituents significantly influence bioactivity and physicochemical properties:

Compound Name Phenyl Substituent Key Activities/Properties
Target Compound: N-[4-(propan-2-yl)phenyl]-... 4-isopropyl Not explicitly reported (structural focus)
CDD-934506 4-nitrophenyl Mycobacterium tuberculosis inhibition
HC-030031 4-isopropyl TRPA1 antagonism (IC50: 4–10 μM)
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-bromophenyl (oxadiazole); 3-CF3 (acetamide) High potency (priced at $499.07/5 mg)
N-{3-nitrophenyl}-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-methoxyphenyl; 3-nitro Antimicrobial potential
  • Electron-Withdrawing Groups (NO2, CF3): Enhance antimicrobial and enzyme inhibitory activities. For example, CDD-934506 (4-nitrophenyl) and the trifluoromethyl derivative show improved target affinity due to increased electrophilicity .
  • Electron-Donating Groups (isopropyl, methoxy) : HC-030031 (4-isopropyl) demonstrates TRPA1 inhibition, while methoxy-substituted analogs may improve solubility .

Modifications on the Acetamide Nitrogen

The N-substituent on the acetamide moiety impacts cytotoxicity and selectivity:

  • 4-Chlorophenyl Derivatives : Exhibit notable antimicrobial activity (e.g., compound 6f, MIC: 12.5 µg/mL against S. aureus) but higher cytotoxicity in some cases.
  • Heterocyclic Substitutions (Pyrazin-2-yl ) : Improve hydrogen-bonding interactions, as seen in analogs with pyrazine, enhancing solubility and metabolic stability.

Oxadiazole Ring Modifications

Replacing the pyridin-4-yl group with other aryl/heteroaryl substituents alters activity profiles:

  • 5-(Diphenylmethyl)-1,3,4-oxadiazole : Shows regioselective alkylation behavior but reduced antimicrobial potency compared to pyridinyl analogs.
  • 5-(Thiophen-2-yl) : Introduces π-π stacking interactions, enhancing kinase inhibition in related structures.

Chain Length and Branching

  • Propan-2-yl vs. Butan-2-yl (HC-030031 vs. CHEM-5861528) : Shortening the alkyl chain from butan-2-yl (CHEM-5861528) to propan-2-yl (HC-030031) reduces TRPA1 IC50 from 10 μM to 4 μM, suggesting optimal steric fit.

Data Table: Comparative Analysis of Key Analogs

Compound ID/Name Substituents (Oxadiazole) Substituents (Acetamide-N) Biological Activity Potency/IC50 Reference
Target Compound Pyridin-4-yl 4-(propan-2-yl)phenyl Structural model N/A
CDD-934506 4-Methoxyphenyl 4-Nitrophenyl Anti-tubercular Not reported
HC-030031 Purine derivative 4-(propan-2-yl)phenyl TRPA1 antagonism 4–10 μM
6f 4-Chlorophenyl 3-Nitrophenyl Antimicrobial (S. aureus) MIC: 12.5 µg/mL
KA3 Pyridin-4-yl 4-Fluorophenyl Antimicrobial, anti-inflammatory MIC: 6.25 µg/mL
336174-81-3 4-Bromophenyl 3-Trifluoromethylphenyl High-cost inhibitor $499.07/5 mg

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄OS. Its structure features a 1,3,4-oxadiazole ring, which is known for various biological activities. The presence of the pyridine moiety and the sulfanyl group further enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : A study reported that derivatives similar to our compound exhibited IC₅₀ values ranging from 0.11 to 1.47 μM against various cancer cell lines (e.g., MCF-7 and HeLa) . This suggests that modifications in the oxadiazole structure can lead to enhanced cytotoxic effects.
CompoundCell LineIC₅₀ (μM)
Compound AMCF-70.65
Compound BHeLa2.41
This compoundTBDTBD

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis. Research indicates that compounds with similar structures can increase p53 expression and activate caspase pathways in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activities:

  • Antibacterial Studies : Several studies have demonstrated that compounds with oxadiazole rings exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
CompoundBacterial StrainMIC (μg/mL)
Compound CE. coli5
Compound DStaphylococcus aureus10
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. Compounds with similar scaffolds have shown inhibition of pro-inflammatory cytokines in vitro . The specific activity of this compound in this regard remains to be fully elucidated.

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly influence the biological efficacy of these compounds .
  • Molecular Docking Studies : Molecular docking studies have suggested that compounds similar to N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-y)-1,3,4-oxadiazol - 2 - yl]sulfanyl}acetamide exhibit strong binding affinities to target proteins involved in cancer progression .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield (%)
1KOH, CS₂, ethanol, reflux60–75
2LiH, DMF, 80°C70–85

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via the ICReDD platform) can predict optimal reaction pathways. For example:

  • Transition State Analysis : Identify energy barriers for key steps like thiol-activation or nucleophilic substitution.
  • Solvent Effects : COSMO-RS simulations can model solvent polarity effects on reaction rates .
  • Catalyst Screening : Machine learning models trained on zeolite Y-H data (from ) can suggest alternative catalysts .

Case Study : Computational optimization reduced trial-and-error iterations by 40% in analogous acetamide syntheses .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR verify the propan-2-ylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for CH) and oxadiazole ring (δ 8.5–9.0 ppm for pyridinyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.12).
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the acetamide and oxadiazole moieties .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?

Methodological Answer:

  • Data Collection : Use SHELXL () for refinement; ensure data-to-parameter ratio >7.4 to avoid overfitting .
  • Twinning Analysis : For distorted crystals, SHELXD can deconvolute twinned datasets (common in sulfanyl-acetamides due to flexible linkages) .
  • Validation : Check R-factor (<0.05) and mean σ(C–C) bond length deviations (<0.004 Å) to confirm accuracy .

Basic: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A validated method () achieves >98% purity with retention time 8.2±0.3 min.
  • TLC : Ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.5.

Q. Validation Parameters :

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Recovery98–102%

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical groups (e.g., pyridinyl-oxadiazole for hydrogen bonding, propan-2-ylphenyl for lipophilicity) .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., lipoxygenase). For example, the sulfanyl group forms a sulfur-π interaction with Phe⁷⁷⁰ in COX-2 .
  • In Vitro Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and correlate with substituent electronic profiles (Hammett σ values) .

Basic: What are common challenges in scaling up the synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct Formation : Oxadiazole ring hydrolysis under prolonged reflux. Mitigate by using zeolite Y-H to stabilize intermediates .
  • Solvent Recovery : DMF is hygroscopic; replace with NMP for easier recycling.
  • Yield Drop : Optimize stoichiometry (e.g., 1.2:1 thiol:chloroacetamide ratio) to account for side reactions .

Advanced: How can polymorph screening improve the compound’s physicochemical properties?

Methodological Answer:

  • High-Throughput Screening : Use solvent-drop grinding with 96 solvents to identify stable forms.
  • Thermal Analysis : DSC/TGA identifies metastable polymorphs (e.g., Form I melts at 180°C, Form II at 195°C).
  • Bioavailability : Amorphous dispersions with HPMC-AS increase solubility by 3-fold in simulated gastric fluid .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Class : IRRITANT (based on analog data, ).
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How do conflicting crystallographic data from different studies arise, and how are they resolved?

Methodological Answer:

  • Source of Conflict : Discrepancies in torsion angles (e.g., C-S-C-O) due to crystal packing effects.
  • Resolution : Use SHELXE to refine against high-resolution data (>1.0 Å) and validate with R-free values .
  • Database Cross-Check : Compare with Cambridge Structural Database entries for analogous compounds .

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